4-18-00-07632 (Beilstein Handbook Reference)
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Overview
Description
The compound “4-18-00-07632 (Beilstein Handbook Reference)” is a unique identifier used in the Beilstein database, a comprehensive resource for organic chemistry. This database contains experimentally validated information on millions of chemical reactions and substances from original scientific publications . The Beilstein Handbook of Organic Chemistry, founded by Friedrich Konrad Beilstein in 1881, is the foundation of this database .
Preparation Methods
The preparation methods for the compound “4-18-00-07632 (Beilstein Handbook Reference)” involve various synthetic routes and reaction conditions. The Beilstein database provides detailed information on the preparation and purification of this compound . Industrial production methods may vary depending on the specific requirements and applications of the compound.
Chemical Reactions Analysis
The compound “4-18-00-07632 (Beilstein Handbook Reference)” undergoes various types of chemical reactions, including oxidation, reduction, and substitution . Common reagents and conditions used in these reactions are documented in the Beilstein database. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
The compound “4-18-00-07632 (Beilstein Handbook Reference)” has numerous scientific research applications in chemistry, biology, medicine, and industry . It is used in various chemical reactions and processes, and its properties make it valuable for research and development in these fields.
Mechanism of Action
The mechanism of action of the compound “4-18-00-07632 (Beilstein Handbook Reference)” involves its interaction with molecular targets and pathways . The specific effects and pathways depend on the compound’s structure and the conditions under which it is used.
Comparison with Similar Compounds
The Beilstein database contains information on similar compounds, allowing for a comparison of their properties and applications . This compound is unique in its specific properties and applications, which are documented in the database.
Properties
IUPAC Name |
4-amino-2-[4,6-diamino-3-[3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-6-(hydroxymethyl)oxane-3,5-diol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36N4O11/c19-4-1-5(20)16(33-18-13(28)8(21)10(25)6(2-23)31-18)14(29)15(4)32-17-9(22)12(27)11(26)7(3-24)30-17/h4-18,23-29H,1-3,19-22H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZDRWYJKESFZMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(C(C(C(O3)CO)O)O)N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36N4O11 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20859714 |
Source
|
Record name | 4,6-Diamino-3-[(3-amino-3-deoxyhexopyranosyl)oxy]-2-hydroxycyclohexyl 2-amino-2-deoxyhexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20859714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
484.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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